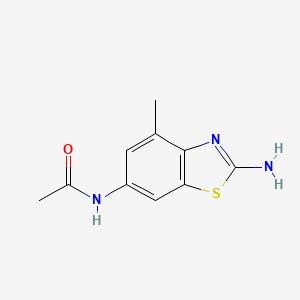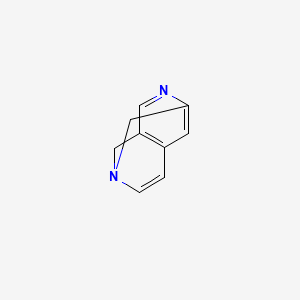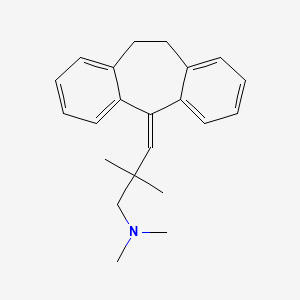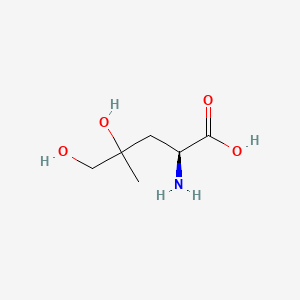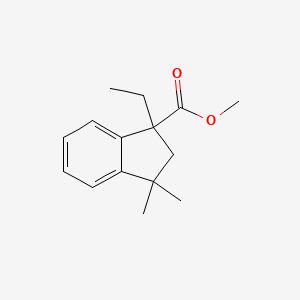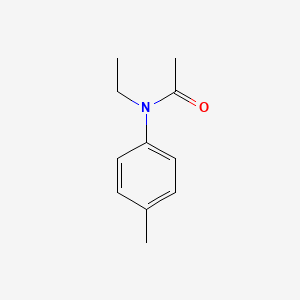
Acetamide,N-ethyl-N-(P-tolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-ethyl-N-(P-tolyl)- is an organic compound with the molecular formula C11H15NO3S. It is known for its applications in various fields including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes an acetamide group, an ethyl group, and a p-tolyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-ethyl-N-(P-tolyl)- typically involves the reaction of N-ethyl-p-toluenesulfonamide with acetic anhydride. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The process involves heating the reactants and maintaining specific temperature and pressure conditions to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of Acetamide, N-ethyl-N-(P-tolyl)- follows similar synthetic routes but on a larger scale. The use of advanced equipment and technology ensures high yield and purity of the compound. The reaction conditions are optimized to achieve efficient production while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-ethyl-N-(P-tolyl)- undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .
Scientific Research Applications
Acetamide, N-ethyl-N-(P-tolyl)- finds applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-ethyl-N-(P-tolyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-p-toluenesulfonamide
- Acetamide, N-ethyl-N-(p-tolylsulfonyl)
- N-Acetyl-N-aethyl-p-toluolsulfonamid
Uniqueness
Acetamide, N-ethyl-N-(P-tolyl)- is unique due to its specific structure and the presence of both acetamide and p-tolyl groups. This combination imparts distinct chemical and physical properties, making it suitable for various specialized applications .
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
N-ethyl-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C11H15NO/c1-4-12(10(3)13)11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3 |
InChI Key |
WLECPEWQOMTQOI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=C(C=C1)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2S,4S,6R,7S,8R,9S,12R,13S,16S)-16-methoxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]](/img/structure/B13806440.png)
![2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane](/img/structure/B13806447.png)
![(3S,7aS)-3-ethyl-7a-methyl-2,3-dihydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B13806454.png)


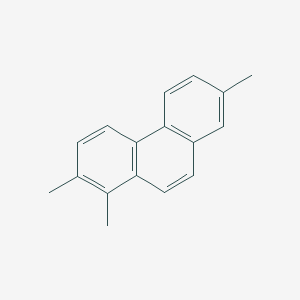
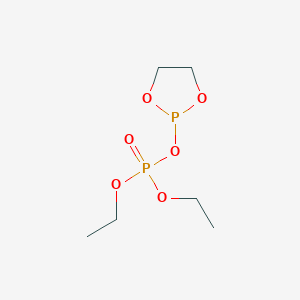
![2-(1H-imidazol-5-yl)bicyclo[1.1.1]pentan-2-ol](/img/structure/B13806485.png)
